



Application Notes and Protocols for Measuring CTL Response to HBcAg 18-27

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Compound of Interest		
Compound Name:	HBV Seq1 aa:18-27	
Cat. No.:	B12401186	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hepatitis B virus (HBV) core antigen (HBcAg), specifically the amino acid sequence 18-27 (FLPSDFFPSV), is a critical HLA-A2 restricted cytotoxic T lymphocyte (CTL) epitope. A robust CTL response against this epitope is associated with the clearance of HBV infection. Therefore, accurate and reliable measurement of this response is crucial for the development of therapeutic vaccines and immunotherapies against chronic hepatitis B.

These application notes provide an overview and detailed protocols for several widely used techniques to quantify and characterize the CTL response to HBcAg 18-27. The described methods include MHC Class I Tetramer/Pentamer Staining, Enzyme-Linked Immunospot (ELISpot) assay, and Intracellular Cytokine Staining (ICS) with flow cytometry. Additionally, a summary of the traditional 51Cr-release assay for cytotoxicity is included.

Data Presentation

The following tables summarize representative quantitative data obtained from studies measuring the CTL response to HBcAg 18-27 using various techniques.

Table 1: Frequency of HBcAg 18-27-Specific CD8+ T Cells Measured by MHC-I Tetramer/Pentamer Staining



Sample Type	Population	Frequency of HBcAg 18-27- Specific CD8+ T Cells (%)	Reference
Peripheral Blood Mononuclear Cells (PBMCs)	Acute Hepatitis B Patients	0.22 - 4.59	[1]
PBMCs	Chronic Hepatitis B Patients	0.04 - 0.14 (background)	[2][3]
PBMCs	Healthy Donors (post- stimulation)	~1.05	[2][3]
Splenocytes	Immunized HLA-A2 Transgenic Mice	0.36 - 1.01	[4]

Table 2: Functional CTL Response to HBcAg 18-27 Measured by ELISpot and Cytotoxicity Assays

Assay Type	Sample Type	Measurement	Result	Reference
IFN-γ ELISpot	PBMCs (post- stimulation)	IFN-y Secreting Cells (ISCs) / 106 PBMCs	>50 (positive response)	[3]
51Cr-Release Assay	Splenocytes (from immunized mice)	% Specific Lysis (E:T ratio 100:1)	up to 55.3 ± 10.1	[4]
51Cr-Release Assay	PBMCs (post- stimulation)	% Specific Lysis (E:T ratio 100:1)	up to 68.4 ± 15	[2]

Experimental Protocols MHC Class I Tetramer/Pentamer Staining for Enumeration of HBcAg 18-27-Specific CTLs



This protocol describes the direct quantification of HBcAg 18-27-specific CD8+ T cells using fluorescently labeled MHC-I tetramers or pentamers complexed with the HBcAg 18-27 peptide.

Materials:

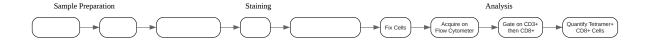
- Peripheral blood mononuclear cells (PBMCs) or splenocytes
- PE-conjugated HLA-A*02:01/HBcAg 18-27 (FLPSDFFPSV) Tetramer or Pentamer
- Fluorochrome-conjugated anti-human or anti-mouse CD8 antibody (e.g., APC, FITC)
- Fluorochrome-conjugated anti-human or anti-mouse CD3 antibody (e.g., PerCP-Cy5.5)
- Phosphate Buffered Saline (PBS)
- FACS Buffer (PBS with 0.1% BSA)
- 1% Paraformaldehyde (for fixing)
- Flow cytometer

Protocol:

- Cell Preparation: Isolate PBMCs from whole blood using a Ficoll density gradient or prepare a single-cell suspension of splenocytes. Wash the cells twice with PBS.
- · Cell Staining:
 - Resuspend 1 x 106 cells in 100 μL of FACS buffer.
 - Add 10 μL of the PE-conjugated HLA-A*02:01/HBcAg 18-27 Pentamer.[1]
 - Incubate for 20 minutes at 4°C in the dark.[1]
 - Wash the cells with 3 mL of FACS buffer and centrifuge at 500 x g for 5 minutes. Discard the supernatant.
 - Add 20 μL of fluorochrome-conjugated anti-CD3 and 20 μL of anti-CD8 monoclonal antibodies.[1]



- Incubate for 20 minutes at 4°C in the dark.[1]
- Washing and Fixation:
 - Wash the cells with 3 mL of FACS buffer and centrifuge.
 - Resuspend the cell pellet in 500 μL of 1% paraformaldehyde.[1]
- Flow Cytometry Analysis:
 - Acquire the samples on a flow cytometer.
 - Gate on the CD3+ lymphocyte population, then on CD8+ T cells.
 - Quantify the percentage of cells that are double-positive for CD8 and the HBcAg 18-27 tetramer/pentamer.[1]



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MHC-I Tetramer Staining Workflow

ELISpot Assay for IFN-y Secretion

This protocol measures the frequency of HBcAg 18-27-specific T cells based on their ability to secrete IFN-y upon antigen stimulation.

Materials:

- PVDF membrane 96-well ELISpot plates
- Anti-human or anti-mouse IFN-y capture antibody



- Biotinylated anti-human or anti-mouse IFN-y detection antibody
- Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
- Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
- HBcAg 18-27 peptide
- PBMCs or splenocytes
- RPMI-1640 medium with 10% FBS
- Coating Buffer (e.g., sterile PBS)
- Blocking Buffer (e.g., RPMI + 10% FBS)
- Wash Buffer (PBS with 0.05% Tween-20)
- ELISpot reader

Protocol:

- Plate Coating:
 - Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash thoroughly with sterile PBS.[5]
 - Coat the wells with IFN-y capture antibody (0.5-4 μg/mL in coating buffer) and incubate overnight at 4°C.[5]
- Blocking: Wash the plate with PBS and block with 200 μL/well of blocking buffer for 2 hours at room temperature.[6]
- Cell Plating and Stimulation:
 - Wash the plate and add 100 μL of RPMI-1640 medium to each well.
 - Add 100 μL of cell suspension (typically 2-4 x 105 cells/well) containing the HBcAg 18-27 peptide at the desired concentration (e.g., 1-10 μg/mL).





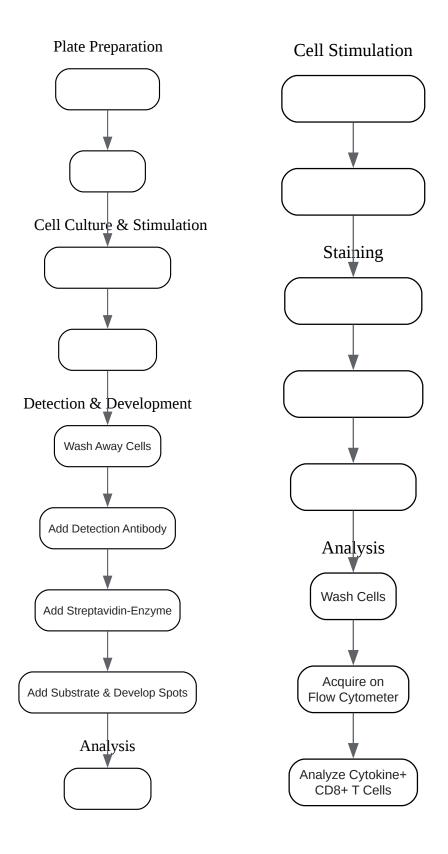


- Include negative control wells (cells without peptide) and positive control wells (cells with a mitogen like PHA).
- Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[6]

Detection:

- Wash the wells to remove cells.
- $\circ~$ Add 100 μL of biotinylated IFN-y detection antibody and incubate for 2 hours at room temperature.
- \circ Wash the plate and add 100 μL of Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
- · Spot Development and Analysis:
 - Wash the plate and add the substrate solution.
 - Monitor for the development of spots. Stop the reaction by washing with distilled water.
 - Allow the plate to dry completely and count the spots using an ELISpot reader.





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